Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is a chemical compound with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . It is often used in various chemical reactions due to its properties .
Molecular Structure Analysis
The molecular structure of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is represented by the InChI code: 1S/2C4H9NO.Br3/c21-4(6)5(2)3;1-3-2/h21-3H3;/q;;-1/p+1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate appears as a light yellow to brown powder or crystal . It has a melting point range of 90.0 to 95.0 °C .Scientific Research Applications
Catalysis and Material Science
- DMA derivatives have been explored for their catalytic applications, notably in the heterogeneization of homogeneous asymmetric hydrogenation catalysts . Such catalysts exhibit high enantioselectivity and can be reused multiple times, highlighting the potential for DMA derivatives in sustainable catalysis practices (Bautista et al., 2006).
- Crystal structure studies of compounds related to DMA, such as Bis(N-methylpiperidine betaine) hydrobromide, shed light on the importance of hydrogen bonding in determining the physical properties of materials, which is crucial for material science research (Dega-Szafran et al., 2002).
Organic Synthesis and Chemical Reactions
- DMA and its analogs serve as multipurpose reagents in organic synthesis, providing atoms for the synthesis of a variety of compounds under different experimental conditions. This versatility underscores their importance in chemical synthesis (Le Bras & Muzart, 2018).
- Self-assembled macrocyclic molecular rotors involving DMA derivatives indicate their potential in creating dynamic materials with applications in nanotechnology and materials science (Torres-Huerta et al., 2014).
Environmental Science and Toxicology
- Research into the chemical oxidation of environmental contaminants shows the relevance of DMA-related compounds in environmental remediation technologies. Such studies are critical for developing methods to degrade toxic compounds in water and soil, highlighting the environmental applications of DMA derivatives (Shi et al., 2017).
Coordination Chemistry and Metal Complexes
- The study of complexation between Nd(3+) ions and functionalized diacetamide ligands in solution provides insights into the design of new ligands for coordination chemistry, which is fundamental for the development of novel materials and catalytic systems (Dau et al., 2016).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen dibromobromate.", "Starting Materials": [ "N,N-dimethylacetamide", "Hydrogen dibromobromate" ], "Reaction": [ "Add N,N-dimethylacetamide to a reaction flask", "Slowly add hydrogen dibromobromate to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product and wash with cold diethyl ether", "Dry the product under vacuum to obtain Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate" ] } | |
CAS No. |
75381-80-5 |
Molecular Formula |
C8H19Br3N2O2 |
Molecular Weight |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
InChI Key |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Canonical SMILES |
[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.